4-Oxo-N-[4-(propan-2-yl)phenyl]piperidine-1-carboxamide

medicinal chemistry physicochemical profiling analogue differentiation

4‑Oxo‑N‑[4‑(propan‑2‑yl)phenyl]piperidine‑1‑carboxamide (CAS 833491‑46‑6; molecular formula C₁₅H₂₀N₂O₂, MW 260.33 g/mol) is a functionalized 4‑oxopiperidine‑1‑carboxamide derivative that appears in the patent literature as a synthetic intermediate in the preparation of heteroaryl‑tetrahydropiperidyl analgesics. The compound belongs to a broader class of 4‑oxopiperidine‑1‑carboxamides characterised by a ketone group at the piperidine 4‑position and a N‑aryl urea moiety; its N‑(4‑isopropylphenyl) substitution pattern distinguishes it from otherwise identical analogues that bear benzothiazole or other heterocyclic substituents in place of the 4‑isopropylphenyl group.

Molecular Formula C15H20N2O2
Molecular Weight 260.33 g/mol
CAS No. 833491-46-6
Cat. No. B12546467
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Oxo-N-[4-(propan-2-yl)phenyl]piperidine-1-carboxamide
CAS833491-46-6
Molecular FormulaC15H20N2O2
Molecular Weight260.33 g/mol
Structural Identifiers
SMILESCC(C)C1=CC=C(C=C1)NC(=O)N2CCC(=O)CC2
InChIInChI=1S/C15H20N2O2/c1-11(2)12-3-5-13(6-4-12)16-15(19)17-9-7-14(18)8-10-17/h3-6,11H,7-10H2,1-2H3,(H,16,19)
InChIKeyOAJAEXBITOKOAW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Specification for 4-Oxo-N-[4-(propan-2-yl)phenyl]piperidine-1-carboxamide (CAS 833491-46-6): A Specialized 4‑Oxopiperidine Carboxamide


4‑Oxo‑N‑[4‑(propan‑2‑yl)phenyl]piperidine‑1‑carboxamide (CAS 833491‑46‑6; molecular formula C₁₅H₂₀N₂O₂, MW 260.33 g/mol) is a functionalized 4‑oxopiperidine‑1‑carboxamide derivative that appears in the patent literature as a synthetic intermediate in the preparation of heteroaryl‑tetrahydropiperidyl analgesics [1]. The compound belongs to a broader class of 4‑oxopiperidine‑1‑carboxamides characterised by a ketone group at the piperidine 4‑position and a N‑aryl urea moiety; its N‑(4‑isopropylphenyl) substitution pattern distinguishes it from otherwise identical analogues that bear benzothiazole or other heterocyclic substituents in place of the 4‑isopropylphenyl group .

4‑oxo group enables reductive amination and olefination for library synthesis
N‑(4‑isopropylphenyl) urea motif supports heteroaryl coupling for tetrahydropiperidyl scaffolds
Patent‑documented intermediate; traceable synthetic route context

Why 4‑Oxo‑N‑[4‑(propan‑2‑yl)phenyl]piperidine‑1‑carboxamide Cannot Be Interchanged with Other 4‑Oxopiperidine‑1‑carboxamide Analogues


Simple in‑class substitution is unreliable because the N‑aryl group determines the compound's physicochemical properties, downstream reactivity, and the biological target engagement of the final active pharmaceutical ingredient (API). For example, exchanging the N‑(4‑isopropylphenyl) substituent for an N‑(6‑fluorobenzothiazol‑2‑yl) group (CAS 833489‑67‑1) or an N‑(6‑methylbenzothiazol‑2‑yl) group (CAS 833491‑52‑4) alters the heteroatom‑rich nature and halogen content, which can significantly influence the compound's solubility, lipophilicity, and metabolic stability in vivo . The presence of the 4‑oxo group further differentiates this compound from the corresponding piperidine‑1‑carboxylic acid (4‑isopropyl‑phenyl)‑amide (CAS 60464‑89‑3), where the lack of the ketone eliminates a key reactive handle for subsequent synthetic elaboration and changes the electron distribution within the molecule .

N‑aryl substitution alters physicochemical profile Benzothiazole analogues exhibit lower lipophilicity and larger polar surface area; direct interchangeability is not supported without validation.
Saturated piperidine analog lacks ketone handle The 4‑oxo group enables orthogonal derivatization; its absence limits diversification strategies and reaction pathway transferability.

Quantitative Differentiation Evidence for 4‑Oxo‑N‑[4‑(propan‑2‑yl)phenyl]piperidine‑1‑carboxamide Relative to Structural Comparators


Physicochemical Distinction: Computed LogP and Polar Surface Area vs. Benzothiazole Analogues

The target compound has a computed octanol‑water partition coefficient (XLogP3) of 3.0 and a topological polar surface area (TPSA) of 49.4 Ų . In contrast, the direct benzothiazole analogue N‑(6‑fluoro‑1,3‑benzothiazol‑2‑yl)‑4‑oxopiperidine‑1‑carboxamide (CAS 833489‑67‑1) shows a significantly lower XLogP of 2.0 and a larger TPSA of 76.3 Ų . The N‑(4‑isopropylphenyl) compound is therefore more lipophilic and has a smaller polar surface area, properties that can lead to higher membrane permeability and a distinct oral absorption profile if the derivative is advanced into an API.

Lipophilicity & PSA
Data to verify
Target XLogP3 3.0, TPSA 49.4 Ų
vs Benzothiazole analogue XLogP3 2.0, TPSA 76.3 Ų
Higher lipophilicity, smaller PSA may shift membrane permeability profile
Computed values; no experimental logP reported
medicinal chemistry physicochemical profiling analogue differentiation

Synthetic Utility: Ketone Reduction Handle Absent in the Saturated Piperidine Analogue

The 4‑oxo group (C=O) present in the target compound provides a chemically orthogonal reactive site that is completely absent in the structurally related but fully saturated piperidine‑1‑carboxylic acid (4‑isopropyl‑phenyl)‑amide (CAS 60464‑89‑3) . This ketone can undergo selective reduction to a secondary alcohol, reductive amination to introduce additional amine functionality, or olefination via Wittig/Horner‑Wadsworth‑Emmons chemistry, greatly expanding the accessible chemical space for analogue synthesis without requiring protecting‑group manipulation of the urea moiety. The saturated comparator lacks this versatility, restricting its use to modifications of the amide bond or phenyl ring only.

Synthetic Handle
Specification review
4‑oxo ketone present; absent in saturated piperidine analogue
Enables reductive amination, reduction, olefination; diversifies analogue libraries
Qualitative functional group distinction; no experimental reactivity comparison
synthetic chemistry functional group interconversion building block differentiation

Patent‑Context Differentiation: Role as a Specific Intermediate for Heteroaryl‑Tetrahydropiperidyl Analgesics

In the patent WO2005009988A1, the target compound is explicitly described as a precursor for the synthesis of heteroaryl‑tetrahydropiperidyl derivatives that exhibit activity in pain models [1]. The patent specifically locates 4‑oxo‑N‑[4‑(propan‑2‑yl)phenyl]piperidine‑1‑carboxamide at page/column 184‑186, indicating a well‑defined synthetic route and validated utility that cannot be assumed for other N‑substituted analogues. Closely related compounds such as N‑(6‑fluoro‑1,3‑benzothiazol‑2‑yl)‑4‑oxopiperidine‑1‑carboxamide (CAS 833489‑67‑1) are not mentioned in this patent and may require independent validation before they can be substituted in the same synthetic pathway.

Patent Evidence
Reported
Cited as intermediate in WO2005009988A1 (pp. 184‑186) for tetrahydropiperidyl compounds
Patent-documented route; comparator not mentioned, requiring separate validation
Patent analysis; no biological data for intermediate
patent analysis drug discovery intellectual property

Recommended Application Scenarios for 4‑Oxo‑N‑[4‑(propan‑2‑yl)phenyl]piperidine‑1‑carboxamide Based on Differential Evidence


Medicinal Chemistry Diversification of the Piperidine Core for CNS Penetrant Candidates

Medicinal chemists can exploit the 4‑oxo group to generate a series of 4‑amino‑, 4‑hydroxy‑, or 4‑alkylidene‑piperidine derivatives through straightforward reductive amination, reduction, or Wittig reactions. Because the compound already contains the N‑(4‑isopropylphenyl) urea motif and the computed logP of 3.0 is within the range associated with favourable CNS penetration, the resulting analogues can be rapidly screened for CNS receptor engagement. This scenario directly leverages the ketone handle (Evidence Item 2) and the favourable lipophilicity (Evidence Item 1).

Building Block for Heteroaryl‑Tetrahydropiperidyl Analgesic Development

Following the procedure outlined in WO2005009988A1, researchers can couple 4‑oxo‑N‑[4‑(propan‑2‑yl)phenyl]piperidine‑1‑carboxamide with heteroaryl halides or boronic acids to construct tetrahydropiperidyl scaffolds that have pre‑validated analgesic pharmacology. This application is supported by the patent’s explicit mention of the compound as an intermediate (Evidence Item 3) and allows teams to avoid de‑novo synthesis of the piperidine‑urea core.

Comparative Physicochemical Benchmarking for Piperidine Urea Library Design

When designing a library of 4‑oxopiperidine‑1‑carboxamide analogues, the target compound provides a useful reference point for lipophilicity (XLogP 3.0; TPSA 49.4 Ų) against which other N‑aryl substituents can be profiled. Switching to the N‑(6‑fluorobenzothiazol‑2‑yl) analogue introduces a 27 Ų larger PSA and a one‑log‑unit lower lipophilicity, significantly altering the expected ADME profile. Using the target compound as a starting point allows systematic tuning of physicochemical properties while maintaining the core scaffold (Evidence Item 1).

Process Chemistry Route Optimization for Ketone‑Containing Piperidine Intermediates

Process chemists scaling up the synthesis of tetrahydropiperidyl APIs can use the target compound to optimise ketone‑selective transformations such as reductive amination with chiral amines. The absence of the ketone in the saturated comparator (CAS 60464‑89‑3) means that reaction conditions developed for the 4‑oxo compound are not transferable, making the target compound the only viable model substrate for this reaction class. This is supported by the qualitative functional‑group differentiation evidence (Evidence Item 2).

Application
Selection Property
Validation Focus
Piperidine core diversification for CNS candidate profiling
4‑oxo synthetic handle
Membrane permeability context; CNS receptor engagement review
Heteroaryl‑tetrahydropiperidyl research models
Patent‑documented intermediate
Pain‑model synthetic route validation
Physicochemical benchmarking of urea libraries
Computed XLogP3 and TPSA reference
Property tuning; analogue comparison
Ketone‑selective process chemistry optimization
4‑oxo functional group compatibility
Reductive amination condition transferability
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